molecular formula C5H9IMg B12558791 Magnesium iodide cyclopentanide (1/1/1) CAS No. 180748-08-7

Magnesium iodide cyclopentanide (1/1/1)

Cat. No.: B12558791
CAS No.: 180748-08-7
M. Wt: 220.33 g/mol
InChI Key: CTUBACPFLHEREX-UHFFFAOYSA-M
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Description

Magnesium iodide cyclopentanide (1/1/1) is a coordination complex comprising magnesium (Mg²⁺), iodide (I⁻), and a cyclopentane-derived ligand in a 1:1:1 stoichiometric ratio. Magnesium iodide (MgI₂) is well-documented as a Lewis acid catalyst and a precursor in organic synthesis due to its ability to stabilize reactive intermediates and facilitate alkylation or Grignard-type reactions . Cyclopentane derivatives, such as (iodomethyl)cyclopentane, are known for their role in synthesizing bioactive molecules and organometallic frameworks . The combination of these components suggests that magnesium iodide cyclopentanide may act as a versatile reagent in catalytic systems or as a precursor for functionalized cyclopentane compounds.

Properties

CAS No.

180748-08-7

Molecular Formula

C5H9IMg

Molecular Weight

220.33 g/mol

IUPAC Name

magnesium;cyclopentane;iodide

InChI

InChI=1S/C5H9.HI.Mg/c1-2-4-5-3-1;;/h1H,2-5H2;1H;/q-1;;+2/p-1

InChI Key

CTUBACPFLHEREX-UHFFFAOYSA-M

Canonical SMILES

C1CC[CH-]C1.[Mg+2].[I-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Magnesium iodide cyclopentanide (1/1/1) can be synthesized through the reaction of magnesium iodide with cyclopentanide under controlled conditions. One common method involves the use of hydroiodic acid to react with magnesium oxide, magnesium hydroxide, or magnesium carbonate to form magnesium iodide. This magnesium iodide is then reacted with cyclopentanide to form the desired compound.

Industrial Production Methods: In an industrial setting, the production of magnesium iodide cyclopentanide (1/1/1) involves large-scale reactions using high-purity reactants and controlled environments to ensure the consistency and purity of the final product. The reaction is typically carried out in an anhydrous atmosphere to prevent the formation of unwanted by-products.

Chemical Reactions Analysis

Types of Reactions: Magnesium iodide cyclopentanide (1/1/1) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form magnesium oxide and iodine.

    Reduction: It can be reduced under specific conditions to form elemental magnesium and hydrogen iodide.

    Substitution: The iodide ions in the compound can be substituted with other halides or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Oxygen or other oxidizing agents at elevated temperatures.

    Reduction: Hydrogen gas or other reducing agents in the presence of a catalyst.

    Substitution: Halide salts or nucleophiles in an appropriate solvent.

Major Products Formed:

    Oxidation: Magnesium oxide and iodine.

    Reduction: Elemental magnesium and hydrogen iodide.

    Substitution: Various substituted magnesium compounds depending on the nucleophile used.

Scientific Research Applications

Magnesium iodide cyclopentanide (1/1/1) has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds and cyclization reactions.

    Biology: Investigated for its potential use in biological systems as a source of magnesium ions.

    Medicine: Explored for its potential therapeutic applications due to its ability to deliver magnesium and iodide ions.

    Industry: Utilized in the production of specialized materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of magnesium iodide cyclopentanide (1/1/1) involves the interaction of magnesium and iodide ions with target molecules. Magnesium ions can act as cofactors in enzymatic reactions, while iodide ions can participate in redox reactions. The cyclopentanide moiety can influence the reactivity and stability of the compound, making it a versatile reagent in chemical reactions.

Comparison with Similar Compounds

Structural and Functional Analogues

Manganese(2+);2-methylcyclopenta-1,3-diene
  • Structure : This manganese complex features a 2-methyl-substituted cyclopenta-1,3-diene ligand. The methyl group enhances steric bulk and electron-donating effects compared to unsubstituted cyclopentadienyl ligands.
  • Reactivity: The methyl group alters redox properties and ligand-metal bonding, enabling unique catalytic pathways in polymerization and hydrogenation reactions.
  • Applications : Manganese complexes are widely used in industrial catalysis, whereas magnesium iodide cyclopentanide’s applications remain exploratory, possibly restricted to niche organic syntheses.
Manganese(II) Iodide
  • Composition : A simple salt (MnI₂) without cyclic ligands.
  • Reactivity : Functions as a mild Lewis acid but lacks the structural complexity of cyclopentanide-containing complexes. Its iodide ions participate in redox reactions, contrasting with the coordination-driven reactivity of magnesium iodide cyclopentanide .
(Iodomethyl)cyclopentane
  • Structure: An organoiodide with a cyclopentane backbone. Unlike magnesium iodide cyclopentanide, it is a neutral organic molecule rather than a metal complex.
  • Reactivity : Serves as an alkylating agent in nucleophilic substitutions. Magnesium iodide cyclopentanide may exhibit dual reactivity (acidic Mg²⁺ and nucleophilic I⁻) in coupled systems .
  • Applications : Used in pharmaceutical intermediates, whereas the magnesium complex could enable tandem catalysis (e.g., C–C bond formation followed by halogenation).

Comparative Properties Table

Property Magnesium Iodide Cyclopentanide (1/1/1) Manganese(2+);2-methylcyclopenta-1,3-diene Manganese(II) Iodide (Iodomethyl)cyclopentane
Structure Mg²⁺-I⁻-cyclopentane coordination Mn²⁺ with methyl-substituted diene ligand Mn²⁺ and I⁻ ions Neutral organoiodide
Electronic Effects Moderate Lewis acidity Enhanced π-backbonding from methyl group Weak Lewis acidity Electrophilic iodide
Reactivity Coordination-driven, bifunctional Redox-active, catalytic Halogen exchange Nucleophilic substitution
Thermal Stability Likely moderate (decomposes >200°C) High (stable under catalytic conditions) High Low (sensitive to light)
Applications Exploratory (e.g., tandem catalysis) Industrial catalysis Halogenation reactions Pharmaceutical synthesis

Key Research Findings

  • Synthetic Utility : Magnesium iodide cyclopentanide’s bifunctional nature (Mg²⁺ and I⁻) may enable synergistic effects in multi-step reactions, a feature absent in simpler salts like MnI₂ .
  • Ligand Influence : The cyclopentane ligand’s rigidity could restrict conformational flexibility compared to methyl-substituted diene ligands in manganese complexes, impacting substrate binding in catalysis .

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